molecular formula C19H24Cl2N4O B14396445 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride CAS No. 89459-10-9

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride

Cat. No.: B14396445
CAS No.: 89459-10-9
M. Wt: 395.3 g/mol
InChI Key: GUMPCUHWVVDPHG-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is a synthetic compound belonging to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride typically involves the following steps:

    Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the acridine core with a carboxylic acid derivative, such as an acid chloride or anhydride.

    Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine, such as 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-amine.

    Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the acridine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various functionalized acridine derivatives.

Scientific Research Applications

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.

    Biology: Studied for its ability to intercalate into DNA and inhibit topoisomerase enzymes, making it a potential anticancer agent.

    Medicine: Investigated for its antitumor properties and potential use in cancer therapy.

    Industry: Used in the development of new pharmaceuticals and chemical research.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase enzymes. By intercalating into the DNA helix, it disrupts the normal function of DNA and inhibits the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This leads to the accumulation of DNA breaks and ultimately cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-5-methyl-, dihydrochloride is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and topoisomerase inhibition. This makes it a promising candidate for further development as an anticancer agent.

Properties

CAS No.

89459-10-9

Molecular Formula

C19H24Cl2N4O

Molecular Weight

395.3 g/mol

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H22N4O.2ClH/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3;;/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24);2*1H

InChI Key

GUMPCUHWVVDPHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N.Cl.Cl

Origin of Product

United States

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